molecular formula C17H15ClN4O3S B11637581 3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 303104-90-7

3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11637581
CAS No.: 303104-90-7
M. Wt: 390.8 g/mol
InChI Key: RIRRDSRKKLCORJ-DJKKODMXSA-N
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Description

3-(5-chlorothiophen-2-yl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorothiophene ring, a pyrazole ring, and a hydroxyphenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chlorothiophen-2-yl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common synthetic route begins with the preparation of the chlorothiophene derivative, followed by the formation of the pyrazole ring and the subsequent attachment of the hydroxyphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility in large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(5-chlorothiophen-2-yl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced .

Scientific Research Applications

3-(5-chlorothiophen-2-yl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(5-chlorothiophen-2-yl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(5-chlorothiophen-2-yl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide include:

Uniqueness

What sets 3-(5-chlorothiophen-2-yl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

303104-90-7

Molecular Formula

C17H15ClN4O3S

Molecular Weight

390.8 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H15ClN4O3S/c1-2-25-14-7-10(3-4-13(14)23)9-19-22-17(24)12-8-11(20-21-12)15-5-6-16(18)26-15/h3-9,23H,2H2,1H3,(H,20,21)(H,22,24)/b19-9+

InChI Key

RIRRDSRKKLCORJ-DJKKODMXSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)O

Origin of Product

United States

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